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Abstract

Molybdenum hexacarbonyl, Mo(CO)s, is a colorless, air-stable, crystalline solid that serves as a
key precursor in organometallic synthesis and materials science, including applications in
chemical vapor deposition. Its physical properties are well-defined, stemming from its highly
symmetric, zero-valent molybdenum center coordinated in an octahedral geometry by six
carbonyl ligands. This document provides an in-depth guide to the core physical properties of
crystalline Mo(CO)s, detailing the experimental protocols for their determination and presenting
guantitative data in a structured format for ease of reference.

General and Structural Properties

Molybdenum hexacarbonyl is a volatile, crystalline solid at standard conditions.[1][2] Its
structure is a classic example of an octahedral coordination complex, with the central
molybdenum atom having an oxidation state of zero.[3] The molecule is non-polar, which
dictates its solubility characteristics.[2]

Table 1: General and Crystallographic Properties of
Mo(CO)e
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Property Value Reference(s)
Chemical Formula Mo(CO)e [1]
Molecular Weight 264.01 g-mol—* [1]
CAS Number 13939-06-5 [4]
Appearance Co?orless to white crystalline (3]
solid
Molecular Geometry Octahedral [1]
Crystal System Orthorhombic [1]
Space Group Pnma

Lattice Parameters

a=12.02A, b=11.43A,c=
6.48 A

Unit Cell Volume

889.7 As

Density

1.96 g-cm—2at 25 °C

[1]5]

Thermodynamic and Thermal Properties

Mo(CO)s is notable for its ability to sublime under ambient or slightly elevated temperatures,
decomposing before a true boiling point is reached at atmospheric pressure. Its thermodynamic
stability has been well-characterized.

Table 2: Thermodynamic and Thermal Data for Mo(CO)e
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Property Value Reference(s)
Melting Point 150 °C (decomposes) [1][5]
Boiling Point 156 °C (sublimes) [5]
Standard Enthalpy of

_ _ -989.1 kJ-mol-t [1]
Formation (solid)
Standard Enthalpy of

) -2123.4 kJ-mol—1 [1]

Combustion
Enthalpy of Sublimation 73.8 £ 1.0 kJ-mol~t at 298.15
(AH_sub) K

Solubility and Vapor Pressure

The non-polar nature of Mo(CO)e governs its solubility, being insoluble in water but sparingly
soluble in nonpolar organic solvents. Its relatively high vapor pressure for a solid allows for its
use in vapor deposition techniques.

ble 3- Solubili I { Mo(CO)

Property Value Reference(s)

Solubility in Water Insoluble [1][5]

Sparingly soluble in THF,
Other Solvents _ . [1][5]
diglyme, acetonitrile

Vapor Pressure 0.13 hPa (0.098 Torr) at 20 °C [5]

1 Torr at 46 °C

Spectroscopic Data

The high symmetry of Mo(CO)e simplifies its infrared spectrum in the C-O stretching region.
Mass spectrometry reveals a characteristic sequential loss of carbonyl ligands.

Table 4: Spectroscopic Data for Mo(CO)e
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Parameter Value Reference(s)
) ~1984-2003 cm~1 (T1u mode,
Infrared Absorption (v_CO) ] [6]
solid state)

m/z: 264 [M]*, 236 [M-CO]*,

208 [M-2CO]+, 180 [M-3CO]*,
Mass Spectrometry (El, 70 eV)

152 [M-4CO]*, 124 [M-5COQOJ*,
Fragments

96 [Mo]* (Pattern shows

isotopes of Mo)

Experimental Protocols

The determination of the physical properties of crystalline Mo(CO)e relies on several key
analytical techniques. Detailed methodologies for the most critical of these are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the crystal system, space group, and precise
molecular geometry, including bond lengths and angles.

Methodology:
e Crystal Selection and Mounting:

o Select a high-quality, single crystal (typically 0.1-0.3 mm) free of cracks and defects under
a polarized light microscope.[7]

o Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of non-
diffracting epoxy or oil.[8]

o Center the crystal precisely within the X-ray beam path using the goniometer's X, Y, and Z
adjustments.[7]

o Data Collection:

o The diffractometer is typically equipped with a molybdenum (Mo Ka, A = 0.7107 A) or
copper (Cu Ka, A = 1.5418 A) X-ray source.[7][8] For molybdenum compounds, a Mo
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source is common.[9]

o Cool the crystal to a low temperature (e.g., 100-173 K) using a cryostream to reduce
thermal vibrations and improve diffraction quality.

o Perform an initial series of short-exposure frames to determine the unit cell and orientation
matrix.[10]

o Collect a full sphere of diffraction data by rotating the crystal through a series of omega
(w) or phi (p) scans.[10] The exposure time per frame and the total number of frames are
determined by the crystal's scattering power.

e Structure Solution and Refinement:

o

Integrate the raw diffraction images to determine the intensity of each reflection.[10]
o Apply corrections for absorption, Lorentz factor, and polarization.
o Determine the space group from the systematic absences in the diffraction data.

o Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy
Mo atom, followed by difference Fourier maps to find the lighter C and O atoms.

o Refine the atomic positions, and anisotropic displacement parameters against the
experimental data using a least-squares algorithm until convergence is reached.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the molecule. For Mo(CO)s, the
C-0O stretching frequency is a key diagnostic feature. The KBr pellet method is a standard
technique for analyzing solid samples.

Methodology:
o Sample Preparation (KBr Pellet Method):

o Use spectroscopy-grade, dry potassium bromide (KBr). To ensure it is free of moisture, dry
the KBr powder in an oven and store it in a desiccator.[11]
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[e]

In an agate mortar, grind 1-2 mg of the crystalline Mo(CO)s sample to a very fine powder.
[12]

[e]

Add approximately 100-200 mg of the dry KBr powder to the mortar.[12]

o

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is
homogeneous. Avoid excessive grinding which can increase moisture absorption.[13]

o

Transfer the powder mixture into a pellet-forming die.

e Pellet Formation:

o

Assemble the die and place it in a hydraulic press.

[¢]

If available, connect the die to a vacuum line to remove trapped air and residual moisture.
[14]

[¢]

Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[13][15] The
pressure causes the KBr to fuse into a transparent or translucent pellet.

[¢]

Slowly release the pressure and carefully disassemble the die to retrieve the pellet.

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Collect a background spectrum using a pure KBr pellet or an empty beam path.

o Collect the sample spectrum, typically over the mid-IR range (4000-400 cm~1) with a
resolution of 4 cm~1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise
ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Visualized Workflows
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The following diagrams illustrate the logical workflow for the characterization of crystalline
Mo(CO)s.

Structural Characterization Workflow

Obtain High-Quality

Mo(CO)6 Crystal

Mount Crystal on
Goniometer Head

'

Collect Diffraction Data
(SC-XRD)

'

Solve & Refine Structure

Determine Crystal System,
Space Group, Bond Lengths

Click to download full resolution via product page

Diagram 1: Workflow for Single-Crystal X-ray Diffraction.
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Vibrational Spectroscopy Workflow (FTIR)

Grind Crystalline

Mo(CO)6 Sample
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y

Acquire Background
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l
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Vibrational Bands (v_CO)

Click to download full resolution via product page

Diagram 2: Workflow for FTIR Analysis via KBr Pellet Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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